molecular formula C9H12O2Se B14296580 Methyl 5-propylselenophene-2-carboxylate CAS No. 112616-70-3

Methyl 5-propylselenophene-2-carboxylate

Cat. No.: B14296580
CAS No.: 112616-70-3
M. Wt: 231.16 g/mol
InChI Key: NVWZWZYUZFJFKP-UHFFFAOYSA-N
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Description

Methyl 5-propylselenophene-2-carboxylate is an organic compound that belongs to the selenophene family Selenophenes are heterocyclic compounds containing selenium, which is analogous to sulfur in thiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-propylselenophene-2-carboxylate typically involves the formation of the selenophene ring followed by functionalization at specific positions. One common method is the cyclization of appropriate precursors containing selenium. For instance, elemental selenium or selenium dioxide can be used as selenium sources . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-propylselenophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, organometallic reagents, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenoxides, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

Methyl 5-propylselenophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-propylselenophene-2-carboxylate involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophenes: Sulfur analogs of selenophenes, widely studied for their electronic properties.

    Furans: Oxygen analogs, known for their presence in many natural products and pharmaceuticals.

    Pyrroles: Nitrogen analogs, important in the synthesis of various bioactive compounds.

Uniqueness

Methyl 5-propylselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make selenophenes particularly interesting for research and application in fields such as medicine and materials science.

Properties

CAS No.

112616-70-3

Molecular Formula

C9H12O2Se

Molecular Weight

231.16 g/mol

IUPAC Name

methyl 5-propylselenophene-2-carboxylate

InChI

InChI=1S/C9H12O2Se/c1-3-4-7-5-6-8(12-7)9(10)11-2/h5-6H,3-4H2,1-2H3

InChI Key

NVWZWZYUZFJFKP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C([Se]1)C(=O)OC

Origin of Product

United States

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